Cycloheptyl 2-pyridyl ketone Cycloheptyl 2-pyridyl ketone
Brand Name: Vulcanchem
CAS No.: 898779-54-9
VCID: VC2282882
InChI: InChI=1S/C13H17NO/c15-13(12-9-5-6-10-14-12)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2
SMILES: C1CCCC(CC1)C(=O)C2=CC=CC=N2
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

Cycloheptyl 2-pyridyl ketone

CAS No.: 898779-54-9

Cat. No.: VC2282882

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Cycloheptyl 2-pyridyl ketone - 898779-54-9

Specification

CAS No. 898779-54-9
Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name cycloheptyl(pyridin-2-yl)methanone
Standard InChI InChI=1S/C13H17NO/c15-13(12-9-5-6-10-14-12)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2
Standard InChI Key QGODLSVSGWYWPJ-UHFFFAOYSA-N
SMILES C1CCCC(CC1)C(=O)C2=CC=CC=N2
Canonical SMILES C1CCCC(CC1)C(=O)C2=CC=CC=N2

Introduction

Chemical Identity and Structural Characteristics

Cycloheptyl 2-pyridyl ketone (CAS No. 898779-54-9) features a distinctive molecular structure consisting of a seven-membered cycloheptane ring connected to a 2-pyridyl group via a ketone functional group. The compound belongs to the broader chemical class of aryl-alkyl ketones containing heterocyclic components, specifically pyridine derivatives.

The molecular architecture of this compound creates a unique spatial arrangement that influences its chemical behavior and reactivity patterns. The carbonyl group serves as a connector between the alicyclic cycloheptyl ring and the nitrogen-containing aromatic pyridine ring, creating a molecule with diverse reactive sites.

Basic Chemical Information

The fundamental chemical information for cycloheptyl 2-pyridyl ketone is summarized in Table 1, providing essential identifiers and molecular details.

Table 1: Chemical Identity Parameters of Cycloheptyl 2-pyridyl Ketone

ParameterValue
Chemical NameCycloheptyl 2-pyridyl ketone
IUPAC NameCycloheptyl(pyridin-2-yl)methanone
CAS Registry Number898779-54-9
Molecular FormulaC₁₃H₁₇NO
Molecular Weight203.28 g/mol
PubChem Compound ID24723550

Molecular Structure and Chemical Representation

The structure of cycloheptyl 2-pyridyl ketone features several important elements that define its chemical behavior. The molecule contains a carbonyl group (C=O) that connects a cycloheptyl ring to a pyridine ring at the 2-position. This arrangement results in a compound with both nucleophilic and electrophilic reaction centers.

Structural Representations

Various chemical notation systems provide different perspectives on the compound's structure, as detailed in Table 2.

Table 2: Structural Representations of Cycloheptyl 2-pyridyl Ketone

Representation TypeValue
SMILESC1CCCC(CC1)C(=O)C2=CC=CC=N2
Canonical SMILESC1CCCC(CC1)C(=O)C2=CC=CC=N2
InChIInChI=1S/C13H17NO/c15-13(12-9-5-6-10-14-12)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2
InChIKeyQGODLSVSGWYWPJ-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physicochemical properties of cycloheptyl 2-pyridyl ketone is essential for predicting its behavior in various chemical environments and applications. While comprehensive experimental data is limited in the available literature, certain properties can be inferred based on its structure.

Solubility and Polarity Characteristics

The presence of both a polar carbonyl group and a nitrogen-containing pyridine ring suggests moderate polarity. This structural arrangement likely confers solubility in polar organic solvents such as alcohols, acetone, and chloroform, while exhibiting limited solubility in highly nonpolar solvents such as hexane.

Structural Comparison with Related Compounds

Examining the structural similarities and differences between cycloheptyl 2-pyridyl ketone and related compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with Cyclohexyl 2-pyridyl Ketone

A closely related compound, cyclohexyl 2-pyridyl ketone (CAS No. 6602-64-8), differs primarily in the size of the cycloalkyl ring—featuring a six-membered cyclohexane ring instead of the seven-membered cycloheptane ring . Table 3 presents a comparative analysis of these two compounds.

Table 3: Comparison of Cycloheptyl 2-pyridyl Ketone and Cyclohexyl 2-pyridyl Ketone

PropertyCycloheptyl 2-pyridyl KetoneCyclohexyl 2-pyridyl Ketone
Molecular FormulaC₁₃H₁₇NOC₁₂H₁₅NO
Molecular Weight203.28 g/mol189.25 g/mol
CAS Number898779-54-96602-64-8
Boiling PointNot extensively documented301.3°C at 760 mmHg
DensityNot extensively documented1.071 g/cm³
Flash PointNot extensively documented143.9°C

The primary structural difference—the ring size of the cycloalkyl component—likely influences several properties including:

  • Conformational flexibility and stability

  • Steric hindrance effects during reactions

  • Lipophilicity and membrane permeability

  • Potential binding interactions with biological targets

Chemical Reactivity Profile

The chemical behavior of cycloheptyl 2-pyridyl ketone is governed by the reactivity of its key functional groups: the ketone carbonyl and the pyridine nitrogen. These structural features create a molecule with diverse reactive possibilities.

Carbonyl Reactivity

As a ketone, the compound would be expected to undergo typical carbonyl reactions, including:

  • Nucleophilic addition reactions

  • Reduction to secondary alcohols

  • Condensation reactions with appropriate nucleophiles

  • Wittig and related olefination reactions

Pyridine Ring Reactivity

The pyridine ring contributes additional reactive sites:

  • Metal coordination through the nitrogen atom

  • Nucleophilic substitution at the 2-, 4-, and 6-positions

  • N-oxidation to form pyridine N-oxides

  • Directed metallation at positions adjacent to the nitrogen

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